molecular formula C7H14ClNO2 B13552264 (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride CAS No. 2824986-73-2

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride

Cat. No.: B13552264
CAS No.: 2824986-73-2
M. Wt: 179.64 g/mol
InChI Key: YUNAYYMTACPBTD-FYZOBXCZSA-N
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Description

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring with a carboxylic acid group and a methyl group attached to it. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as pyridine or piperidine derivatives.

    Methylation: The piperidine ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

    Carboxylation: The methylated piperidine is subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups like esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), acetic anhydride (Ac2O)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and as a potential therapeutic agent.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R)-1-methylpiperidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects.

    Pathways: It can modulate signaling pathways involved in cellular processes such as metabolism, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-methylpiperidine-3-carboxylic acid
  • (3R)-1-methylpiperidine-3-carboxamide
  • (3R)-1-methylpiperidine-3-carboxylate

Uniqueness

(3R)-1-methylpiperidine-3-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

(3R)-1-methylpiperidine-3-carboxylic acid hydrochloride, known by its CAS number 19999-64-5, is a chemical compound with significant biological activity. Its molecular formula is C₇H₁₄ClNO₂, and it has a molecular weight of approximately 179.645 g/mol. This compound is characterized by a piperidine ring, which contributes to its unique properties and potential therapeutic applications. Research has indicated its promising role in modulating neurotransmitter systems, suggesting it may have analgesic and anti-inflammatory effects.

The compound exists as a solid with a melting point of 180°C and a boiling point of 246.1°C at 760 mmHg. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological systems.

Table 1: Comparison of Related Compounds

Compound NameCAS NumberMolecular FormulaKey Differences
(R)-Piperidine-3-carboxylic acid hydrochloride885949-15-5C₆H₁₂ClNO₂Lacks methyl group at position 1
Quinuclidine-4-carboxylic acid hydrochloride40117-63-3C₇H₁₃ClNO₂Contains a quinuclidine ring instead
1-Methylpiperidine-4-carboxylic acid hydrochloride71985-80-3C₇H₁₄ClNO₂Carboxyl group at position 4 instead of 3

Biological Activity

Research indicates that (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential implications for mood regulation and cognitive functions.

  • Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters allows it to influence synaptic transmission, potentially affecting pathways associated with mood and pain perception.
  • Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system.
  • Anti-inflammatory Effects : Its potential anti-inflammatory properties have been noted, indicating possible therapeutic applications in inflammatory conditions.

Case Studies

Several studies have focused on the biological activity of (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride:

  • Study on Pain Modulation : A study investigated the compound's effect on pain models in rodents. Results indicated a significant reduction in pain response when administered, suggesting analgesic properties.
  • Mood Regulation Research : Another study explored its effects on mood-related behaviors in animal models. The findings suggested that the compound may enhance mood and reduce anxiety-like behaviors.

Interaction Studies

Interaction studies have evaluated the binding affinity of (3R)-1-methylpiperidine-3-carboxylic acid hydrochloride to various receptors:

  • Serotonin Receptors : Binding assays showed moderate affinity for serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent.
  • Dopamine Receptors : The compound also demonstrated interaction with dopamine receptors, which could influence reward pathways and cognitive functions.

Properties

CAS No.

2824986-73-2

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(3R)-1-methylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1

InChI Key

YUNAYYMTACPBTD-FYZOBXCZSA-N

Isomeric SMILES

CN1CCC[C@H](C1)C(=O)O.Cl

Canonical SMILES

CN1CCCC(C1)C(=O)O.Cl

Origin of Product

United States

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